molecular formula C22H25N3O2S B1662723 Ro18-5362

Ro18-5362

Katalognummer: B1662723
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: RUTMNCYLHDVUCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es zeichnet sich durch seine Unfähigkeit aus, die Aktivität des Enzyms Wasserstoff-Kalium-Adenosintriphosphatase auch bei Konzentrationen von bis zu 0,1 Millimol signifikant zu beeinflussen . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und ist nicht für therapeutische Zwecke bestimmt .

Herstellungsmethoden

Die Synthese von Ro18-5362 umfasst mehrere Schritte, darunter die Bildung einer Sulfidbindung. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind in der öffentlichen Domäne nicht leicht verfügbar.

Analyse Chemischer Reaktionen

General Reactivity of Benzodiazepine Derivatives

Benzodiazepines like Ro18-5362 typically exhibit reactivity influenced by their functional groups, including:

  • Amide bonds : Susceptible to hydrolysis under acidic or basic conditions.

  • Aromatic rings : Participate in electrophilic substitution reactions (e.g., nitration, halogenation).

  • Nitro groups : May undergo reduction to amines (e.g., using H2/Pd\text{H}_2/\text{Pd}) .

Synthetic Pathways

While no specific synthesis data for this compound is provided, analogous benzodiazepines are synthesized via:

  • Condensation reactions between amines and carbonyl compounds.

  • Cyclization to form the seven-membered diazepine ring .

Degradation Reactions

Common degradation pathways for benzodiazepines include:

Condition Reaction Products
Acidic hydrolysisCleavage of amide bondCarboxylic acid + amine derivative
Oxidative environmentsOxidation of methyl groups to COOHPolar metabolites
PhotolysisRing-opening or isomerizationIsomeric byproducts

Redox Behavior

Benzodiazepines with nitro groups (e.g., clonazepam analogs) may undergo redox reactions:
R-NO2+6H++6eR-NH2+2H2O\text{R-NO}_2 + 6\text{H}^+ + 6e^- \rightarrow \text{R-NH}_2 + 2\text{H}_2\text{O}
This reduction is catalyzed by palladium or platinum in hydrogenation reactions .

Analytical Characterization

Techniques for verifying reactions (aligned with source 3 and 5):

  • ICP-MS : For metal catalyst analysis.

  • HPLC : Purity assessment of reaction products.

  • NMR : Structural confirmation of synthetic intermediates.

Stability in Formulation

Key factors affecting reactivity in pharmaceutical preparations (source 6, 7):

  • pH : Stability decreases in highly acidic/basic conditions.

  • Temperature : Thermal degradation above 40°C.

  • Excipients : Interactions with stabilizers like cyclodextrins.

Limitations and Recommendations

The absence of direct data on this compound in the provided sources highlights the need to consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed journals for compound-specific reactions. Patent documents (source 4) and reagent tables (source 5) suggest methodologies applicable to structurally related compounds but require validation for this compound.

Wissenschaftliche Forschungsanwendungen

Ro18-5362 is a compound that has garnered interest in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by case studies and data tables to provide a comprehensive overview.

Pharmacological Studies

This compound has been utilized in pharmacological research to investigate its effects on specific biological pathways. Its role as a proagent allows researchers to study the metabolic conversion to its more active form, Ro18-5364, and understand the implications for drug efficacy and safety.

Case Study: ATPase Activity

In a study examining the inhibition of (H++K+)-ATPase activity, this compound was tested at concentrations up to 0.1 mM. The results indicated that this compound did not significantly affect ATPase activity, suggesting that its mechanism may involve indirect pathways rather than direct inhibition .

Molecular Biology Applications

This compound is also applied in molecular biology for various experimental procedures:

  • Nucleic Acid Gel Electrophoresis : Used to analyze DNA and RNA samples.
  • PCR & qPCR : Employed in amplifying specific DNA sequences.
  • Protein Purification : Facilitates the isolation of proteins for further analysis.

These applications highlight the versatility of this compound in laboratory settings, making it a useful reagent for researchers .

Drug Development

The compound's properties are being explored for potential therapeutic applications. As researchers investigate its pharmacokinetics and pharmacodynamics, this compound may contribute to the development of new drugs targeting specific diseases.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Pharmacological StudiesATPase InhibitionNo significant effect at 0.1 mM concentration
Molecular BiologyNucleic Acid Gel ElectrophoresisEffective for analyzing nucleic acids
PCR & qPCRUseful for DNA amplification
Protein PurificationAids in isolating proteins
Drug DevelopmentTherapeutic ResearchUnder investigation for potential drug targets

Authoritative Insights

Research findings indicate that while this compound may not exhibit strong direct activity, its role as a proagent provides critical insights into drug metabolism and efficacy. The compound's utility in molecular biology techniques further underscores its importance in research laboratories.

Biologische Aktivität

Ro18-5362 is a compound recognized primarily as a proagent of Ro18-5364, which is a potent inhibitor of the gastric (H+^+K+^+)-ATPase. This enzyme plays a critical role in gastric acid secretion, making Ro18-5364 a significant focus in studies related to gastrointestinal disorders. However, this compound itself exhibits limited biological activity, particularly in its ability to affect (H+^+K+^+)-ATPase activity.

This compound has been studied for its potential to inhibit proton pumps, specifically the gastric (H+^+K+^+)-ATPase. However, research indicates that even at concentrations as high as 0.1 mM, this compound does not significantly inhibit this enzyme's activity . This limited efficacy suggests that this compound may not be suitable for therapeutic applications aimed at reducing gastric acid secretion.

Comparative Analysis with Ro18-5364

The biological activity of this compound can be contrasted with its active counterpart, Ro18-5364. The latter compound demonstrates a much stronger inhibitory effect on the (H+^+K+^+)-ATPase with an apparent inhibition constant (Ki) of 0.1 μM at pH 6 . This stark difference in potency underscores the importance of structural characteristics in determining the biological activity of related compounds.

CompoundActivity LevelKi ValuepH
This compoundLowNot significantN/A
Ro18-5364High0.1 μM6

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse due to its limited activity, broader research on proton pump inhibitors provides context for its potential applications and limitations:

  • Gastrointestinal Disorders : Proton pump inhibitors like Ro18-5364 are commonly used in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The ineffectiveness of this compound raises questions about its viability as a therapeutic agent in these contexts.
  • Inhibition Studies : Inhibition studies have demonstrated that compounds structurally similar to this compound can have varying effects on ATPase activity depending on their molecular configuration and functional groups .
  • Potential for Derivative Development : Given that this compound is less active, it may serve as a scaffold for developing new derivatives with enhanced efficacy against the (H+^+K+^+)-ATPase or other related targets.

Eigenschaften

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTMNCYLHDVUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4.4 g (0.011 mol) of 5,7-dihydro-5,5,7,7-tetramethyl-2-[[(3-methyl -4-nitro-2-pyridyl)methyl)thio]indeno[5,6-d]imidazol-6(1H)-one in 100 ml of abs. methanol is treated with 3 g of sodium methylate, whereupon the mixture is boiled at reflux for 18 houre under argon. After concentrating the reaction mixture in vacuo the residue is treated with methylene chloride, whereupon the mixture is buffered by means of glacial acetic acid; the methylene chloride phase is extracted several times with a sodium bicarbonate solution, dried and evaporated. By recrystallisation from ethyl acetate there is obtained 5,7-dihydro-2-[[(4-methoxy-3 -methyl-2-pyridyl)methyl]thio]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one of melting point 222°-226°.
Name
5,7-dihydro-5,5,7,7-tetramethyl-2-[[(3-methyl -4-nitro-2-pyridyl)methyl)thio]indeno[5,6-d]imidazol-6(1H)-one
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 690 mg of 2-chloromethyl-3-methyl-4--methoxypyridine and 400 mg of 5,7-dihydro-2-mercapto-5,5,7, 7-tetramethylindeno[5,6-d]imidazol-6(lH)-one in 40 ml of absolute acetone was treated with 1.9 g of finely ground potassium carbonate, whereupon the mixture was stirred at room temperature under argon for 18 hours. After concentrating the mixture in vacuo the residue was chromatographed on silica gel with methylene chloride/ethyl acetate (10:1) as the elution agent, the medium pressure flash chromatography method being used and the pressure being produced with nitrogen gas. By recrystallization from ethyl acetate/ ether there was obtained 5,7-dihydro-2-[[(4-methoxy-3-methyl-2 -pyridyl)methyl]thio]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(lH)-one of melting point 218-220° .
Quantity
690 mg
Type
reactant
Reaction Step One
Name
5,7-dihydro-2-mercapto-5,5,7, 7-tetramethylindeno[5,6-d]imidazol-6(lH)-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Cc1c([N+](=O)[O-])ccnc1CSc1nc2cc3c(cc2[nH]1)C(C)(C)C(=O)C3(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro18-5362
Reactant of Route 2
Reactant of Route 2
Ro18-5362
Reactant of Route 3
Reactant of Route 3
Ro18-5362
Reactant of Route 4
Reactant of Route 4
Ro18-5362
Reactant of Route 5
Reactant of Route 5
Ro18-5362
Reactant of Route 6
Reactant of Route 6
Ro18-5362

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.